Methyl tetradeca-3,5-dienoate
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Overview
Description
Methyl tetradeca-3,5-dienoate is an organic compound with the molecular formula C15H26O2 It is a methyl ester derivative of tetradecadienoic acid, characterized by the presence of two conjugated double bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tetradeca-3,5-dienoate can be synthesized through the esterification of tetradecadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl tetradeca-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Alcohols and saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl tetradeca-3,5-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl tetradeca-3,5-dienoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with enzymes and receptors involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Methyl tetradeca-10,11-dienoate: Another methyl ester derivative with a different position of double bonds.
Methyl tetradeca-3,5,7-trienoate: A compound with an additional double bond in the carbon chain.
Methyl tetradeca-3,5-dienoic acid: The corresponding acid form of methyl tetradeca-3,5-dienoate.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and ester functional group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl tetradeca-3,5-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-13H,3-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWLUKKGUTWMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781909 |
Source
|
Record name | Methyl tetradeca-3,5-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25091-23-0 |
Source
|
Record name | Methyl tetradeca-3,5-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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